molecular formula C7H5F3N2O2 B109863 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine CAS No. 1211537-69-7

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine

Cat. No. B109863
M. Wt: 206.12 g/mol
InChI Key: AFPQEILWSILMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-3-nitro-5-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1211537-69-7 . It has a molecular weight of 206.12 .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including “2-Methyl-3-nitro-5-(trifluoromethyl)pyridine”, have been synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis of substituted pyridines with diverse functional groups has been achieved via the remodeling of (Aza)indole/Benzofuran skeletons .


Molecular Structure Analysis

The molecular structure of “2-Methyl-3-nitro-5-(trifluoromethyl)pyridine” is characterized by the presence of a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Scientific Research Applications

Photochromism in Pyridine Derivatives

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is a specific compound within the broader class of pyridine derivatives, which have been studied for various scientific applications. Although direct studies on this exact compound are limited, research on similar pyridine derivatives provides insight into potential applications. For instance, pyridine derivatives exhibit photochromic properties, which are changes in color upon exposure to light. This feature is particularly interesting for photon-based electronics, as it suggests these compounds could be utilized in developing light-sensitive materials or switches, offering a solid-state mechanism facilitated by structural changes during photoreactions (Naumov, 2006).

Catalysis and Metal Complexes

Pyridine derivatives are also noteworthy in the context of catalysis and metal complex formation. They have been recognized for their ability to facilitate diverse chemical reactions, including those relevant to pharmaceutical synthesis and material science. For example, studies have highlighted the role of pyridine-based ligands in constructing complex compounds with significant spectroscopic properties, magnetic behaviors, and electrochemical activities (Boča, Jameson, & Linert, 2011). These findings suggest that derivatives of pyridine, including possibly 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine, could be key in designing catalysts or materials with advanced functionalities.

Corrosion Inhibition

Another application of pyridine derivatives is in the field of corrosion inhibition. These compounds can form stable chelating complexes with metal surfaces, thereby protecting against corrosion. This characteristic is particularly relevant in industries where metal longevity and integrity are crucial. The presence of functional groups, such as nitro, in pyridine derivatives enhances their effectiveness as corrosion inhibitors, suggesting that compounds like 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine could be explored for similar applications (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name

2-methyl-3-nitro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-4-6(12(13)14)2-5(3-11-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPQEILWSILMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633492
Record name 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine

CAS RN

1211537-69-7
Record name 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethyl 2-(3-nitro-5-(trifluoromethyl)pyridin-2-yl)malonate (320 mg, 0.993 mmol) was combined with aq HCl (3 M, 5 mL, 15.00 mmol) and the mixture was heated to reflux overnight. The reaction mixture was cooled to RT and poured into EtOAc. Aqueous NaOH (2 M, 10 mL, 20 mmol) was added and the organic layer was separated and washed with water and brine, dried (MgSO4) and concentrated in vacuo to provide 2-methyl-3-nitro-5-(trifluoromethyl)pyridine (53 mg, 9% yield). 1H NMR (400 MHz, DMSO-d6): δ 9.19 (s, 1 H), 8.80 (s, 1 H), 2.82 (s, 3 H).
Name
Dimethyl 2-(3-nitro-5-(trifluoromethyl)pyridin-2-yl)malonate
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.